Ethanol, 2-(ethylmethylamino)-
Description
Historical Trajectories and Contemporary Significance of Substituted Ethanolamines
The journey of ethanolamines began in 1860 when Charles-Adolphe Wurtz first synthesized them by reacting ethylene (B1197577) chlorohydrin with aqueous ammonia. google.com However, it was not until 1897 that Ludwig Knorr successfully separated the individual mono-, di-, and triethanolamine (B1662121) components. google.com The commercial significance of ethanolamines surged after 1945, in tandem with the large-scale industrial production of ethylene oxide. google.com
Substituted ethanolamines, a broader category that includes N-Ethyl-N-methyl-2-aminoethanol, are organic compounds containing both an amine and an alcohol functional group. solubilityofthings.com This dual functionality imparts unique chemical properties, making them valuable intermediates and building blocks in a wide range of applications. wikipedia.org Historically, they have been instrumental in industrial processes such as gas stream scrubbing to remove acidic components like carbon dioxide and hydrogen sulfide (B99878) from natural gas and petroleum refinery streams. britannica.com Their salts with fatty acids have found widespread use as emulsifiers in household and industrial products. britannica.com
In contemporary research and industry, the significance of substituted ethanolamines continues to expand. They are crucial in the synthesis of pharmaceuticals, agrochemicals, and polymers. solubilityofthings.comwikipedia.org For instance, N-methylethanolamine serves as a building block for the synthesis of crop protection compounds and pharmaceuticals like the antihistamine and antidepressant mianserin. wikipedia.org The versatility of this class of compounds ensures their continued relevance in the development of new materials and chemical technologies.
Structural Framework and Unique Attributes of N-Ethyl-N-methyl-2-aminoethanol within the Aminoalcohol Class
N-Ethyl-N-methyl-2-aminoethanol, with the chemical formula C5H13NO, possesses a distinct structural framework that sets it apart within the aminoalcohol class. nih.gov It is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms: a methyl group, an ethyl group, and an ethyl-alcohol group. nih.gov This specific arrangement of alkyl groups on the nitrogen atom influences its steric and electronic properties, which in turn dictate its reactivity and potential applications.
The presence of both a nucleophilic tertiary amine and a hydroxyl group allows N-Ethyl-N-methyl-2-aminoethanol to participate in a variety of chemical reactions. The lone pair of electrons on the nitrogen atom makes it basic and a good nucleophile, while the hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification. This bifunctionality is a key attribute that makes it a versatile building block in organic synthesis.
Strategic Importance and Emerging Research Directions for N-Ethyl-N-methyl-2-aminoethanol
The strategic importance of N-Ethyl-N-methyl-2-aminoethanol is growing as researchers explore its potential in specialized applications. Its structural similarity to other commercially important substituted ethanolamines suggests its utility in areas such as carbon dioxide capture. Aqueous solutions of amines are widely used for CO2 scrubbing, and the specific substitution pattern on the nitrogen in N-Ethyl-N-methyl-2-aminoethanol could offer advantages in terms of absorption capacity, reaction kinetics, and regeneration energy. wikipedia.orgresearchgate.net
Emerging research is likely to focus on several key areas. One promising direction is its use as a ligand in coordination chemistry and catalysis. The ability of the nitrogen and oxygen atoms to chelate to metal centers could lead to the development of novel catalysts for a variety of organic transformations. Another area of interest is in materials science, where it could be used as a monomer or cross-linking agent in the synthesis of functional polymers. Furthermore, its role as an intermediate in the synthesis of novel pharmaceutical and agrochemical compounds remains an active field of investigation. solubilityofthings.comwikipedia.org Recent patents have mentioned the use of "Ethanol, 2-(ethylmethylamino)-" in formulations for deacidifying fluid streams and treating metallic surfaces, indicating its potential in industrial applications.
Structure
2D Structure
Properties
IUPAC Name |
2-[ethyl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDZWSATBBGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183131 | |
| Record name | Ethanol, 2-(ethylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2893-43-8 | |
| Record name | N-Ethyl-N-methylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(ethylmethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(ethylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Ethyl N Methyl 2 Aminoethanol
Conventional Synthetic Routes to N-Ethyl-N-methyl-2-aminoethanol
Conventional methods provide foundational strategies for the construction of N-Ethyl-N-methyl-2-aminoethanol, often serving as the basis for industrial production. These routes include the ring-opening of epoxides, direct alkylation of precursor aminoalcohols, and reductive amination protocols.
A primary and direct method for synthesizing β-aminoalcohols is the nucleophilic ring-opening of ethylene (B1197577) oxide. This reaction is widely used for the industrial production of ethanolamines from ammonia. magtech.com.cnresearchgate.net By extension, this methodology can be applied to the synthesis of N-Ethyl-N-methyl-2-aminoethanol by reacting ethylene oxide directly with N-ethylmethylamine.
In this process, the nitrogen atom of N-ethylmethylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and, after protonation (typically from a solvent or during workup), yields the target molecule. The reaction is exothermic and is generally performed under pressure.
Reaction Scheme: N-ethylmethylamine + Ethylene Oxide → Ethanol (B145695), 2-(ethylmethylamino)-
While this route is direct, controlling selectivity can be a challenge. The product, N-Ethyl-N-methyl-2-aminoethanol, possesses a hydroxyl group that can react with another molecule of ethylene oxide, leading to the formation of polyethoxylated by-products. To favor the formation of the desired mono-adduct, a significant excess of the amine reactant is typically used. wikipedia.org The reaction can be performed in the presence of water, which may have a catalytic effect on the reaction rate, potentially allowing for lower reaction temperatures and pressures. google.comgoogle.com
Another fundamental approach is the stepwise or direct alkylation of simpler, precursor aminoalcohols. This strategy involves the formation of the target tertiary amine through the N-alkylation of a secondary aminoalcohol or the dialkylation of a primary aminoalcohol. Two primary pathways exist:
Ethylation of 2-(Methylamino)ethanol: The secondary aminoalcohol 2-(methylamino)ethanol can be reacted with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, to introduce the ethyl group and form the desired tertiary amine.
Methylation of 2-(Ethylamino)ethanol: Similarly, 2-(ethylamino)ethanol can be methylated using a methylating agent like methyl iodide. wikipedia.org
Reaction Scheme: 2-(Methylamino)ethanol + Ethyl Halide → Ethanol, 2-(ethylmethylamino)- + HX
A significant challenge in this approach is over-alkylation. masterorganicchemistry.com The tertiary amine product can be further alkylated by the alkyl halide to form a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, careful control of reaction conditions, such as temperature and the stoichiometry of the reactants, is crucial. chemrxiv.org Using protecting groups on the amine can also be a strategy to ensure mono-alkylation, followed by a deprotection step. chemrxiv.org
Reductive amination, also known as reductive alkylation, is a versatile and highly effective method for forming C-N bonds that avoids the issue of over-alkylation common in direct alkylation with alkyl halides. This process typically involves two steps that can be performed in one pot: the formation of an iminium ion intermediate, followed by its immediate reduction to the amine.
For the synthesis of N-Ethyl-N-methyl-2-aminoethanol, several reductive amination strategies are plausible:
From a C2-Oxygenated Precursor: Reacting N-ethylmethylamine with a two-carbon aldehyde equivalent, such as glycolaldehyde, in the presence of a reducing agent. The initial reaction forms a hemiaminal that dehydrates to an iminium ion, which is then reduced to the final product. researchgate.net
From a Secondary Aminoalcohol: Reacting 2-(methylamino)ethanol with acetaldehyde or 2-(ethylamino)ethanol with formaldehyde. niscpr.res.in In each case, the secondary amine reacts with the aldehyde to form an iminium ion, which is then reduced.
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with a metal catalyst). organic-chemistry.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the starting aldehyde.
Interactive Table: Comparison of Reductive Amination Reagents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Metal Catalyst (e.g., Pd/C, Ni) | H₂ pressure, various solvents | "Green" (water is the only byproduct), cost-effective for large scale | Requires specialized high-pressure equipment, catalyst can be pyrophoric |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or ethanol solvent, room temp. | Inexpensive, readily available, easy to handle | Can also reduce the starting aldehyde/ketone, requiring careful pH control |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or aprotic solvents, slightly acidic pH | Selectively reduces iminium ions over carbonyls | Highly toxic (cyanide source), environmentally hazardous waste |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or dichloroethane (DCE) | Mild, effective for a wide range of substrates, non-toxic | More expensive than NaBH₄, moisture sensitive |
Catalyst-Driven Syntheses of N-Ethyl-N-methyl-2-aminoethanol
Catalytic methods offer significant advantages over conventional routes, including higher efficiency, milder reaction conditions, and reduced waste generation. Both homogeneous and heterogeneous catalysts can be employed to facilitate the synthesis of N-Ethyl-N-methyl-2-aminoethanol.
Homogeneous catalysts, which operate in the same phase as the reactants, are pivotal in "hydrogen borrowing" or "hydrogen autotransfer" catalysis. bohrium.com This elegant strategy enables the N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. researchgate.netnih.gov Transition metal complexes based on iridium, ruthenium, iron, and other metals are commonly used. bohrium.comnih.govacs.org
The catalytic cycle typically involves:
Oxidation of the alcohol (e.g., ethanol) by the metal complex to form an aldehyde (acetaldehyde), with the hydrogen being temporarily stored on the catalyst.
Condensation of the in-situ generated aldehyde with an amine (e.g., 2-(methylamino)ethanol) to form an iminium ion.
Reduction of the iminium ion by the metal-hydride complex to yield the N-alkylated product.
Regeneration of the catalyst.
This approach could be applied to synthesize N-Ethyl-N-methyl-2-aminoethanol by reacting 2-(methylamino)ethanol with ethanol or 2-(ethylamino)ethanol with methanol in the presence of a suitable homogeneous catalyst.
Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. Various solid catalysts can be applied to the synthesis of aminoalcohols.
In Ethylene Oxide Amination: Acidic catalysts such as acid-activated clays, zeolites, or various metal oxides can be used for the reaction of ethylene oxide with amines. researchgate.netgoogle.com These solid acid catalysts facilitate the ring-opening of the epoxide.
In Alcohol Amination/Alkylation: The N-alkylation of amines with alcohols (the hydrogen borrowing strategy) can also be performed using heterogeneous catalysts. beilstein-journals.org Supported metal nanoparticles, such as copper, gold, palladium, or nickel on supports like titania (TiO₂) or alumina (Al₂O₃), have shown high efficacy. researchgate.netnih.govbeilstein-journals.org For instance, a mixed photocatalytic system of Cu/TiO₂ and Au/TiO₂ has been used for N-alkylation of amines with alcohols at ambient temperature under light irradiation. nih.govdntb.gov.ua
In Reductive Amination: Metal catalysts like copper chromite, Raney nickel, or supported palladium and platinum are effective for reductive amination using molecular hydrogen (H₂). niscpr.res.in These catalysts facilitate both the condensation and the subsequent hydrogenation steps.
The table below presents data for the reductive amination of glycolaldehyde with ammonia over various supported ruthenium catalysts, illustrating the influence of the support material on product yield in a reaction analogous to the synthesis of the target compound. researchgate.net
Interactive Table: Catalyst Performance in Reductive Amination of Glycolaldehyde
| Catalyst (5 wt% Ru) | Glycolaldehyde Conv. (%) | Ethanolamine Yield (%) |
| Ru/ZrO₂ | 98 | 56 |
| Ru/TiO₂ | 97 | 45 |
| Ru/Al₂O₃ | 99 | 43 |
| Ru/C | 98 | 39 |
| Ru/SiO₂ | 97 | 35 |
| Ru/MgO | 95 | 28 |
| Ru/CeO₂ | 98 | 19 |
Conditions: Glycolaldehyde (0.5 mmol), aq. NH₃ (28 wt%, 1.5 mL), catalyst (20 mg), H₂ (4 MPa), 120 °C, 2 h. Data sourced from a study on glycolaldehyde amination. researchgate.net
These catalyst-driven approaches represent the forefront of sustainable chemical synthesis, providing greener and more atom-economical pathways to valuable compounds like N-Ethyl-N-methyl-2-aminoethanol.
Advanced Approaches and Process Optimization in N-Ethyl-N-methyl-2-aminoethanol Production
The industrial synthesis of N,N-dialkylethanolamines is continuously evolving, driven by the need for higher efficiency, improved product purity, and reduced environmental impact. Advanced approaches move beyond classical methods to incorporate novel catalytic systems and process designs that minimize waste and energy consumption. Process optimization focuses on refining reaction conditions, such as temperature, pressure, and catalyst concentration, as well as improving downstream processing like product separation and purification. For instance, the shift from batch to continuous distillation processes in the purification of N,N-dialkylethanolamines can enhance energy efficiency and yield a product of consistently high purity google.com.
Disproportionation Reactions and Their Application
A disproportionation reaction in the context of amine synthesis involves the conversion of an amine compound into a mixture of amines with a higher and lower number of substituents on the nitrogen atom. While specific literature detailing the application of disproportionation for the direct production of N-Ethyl-N-methyl-2-aminoethanol is limited, the methodology has been successfully applied to structurally analogous amino alcohols.
This demonstrates the principle's viability within this chemical class. A notable example is the production of 2-(ethylamino)ethanol through the disproportionation of N-ethyldiethanolamine. This reaction is effectively catalyzed by specific heterogeneous catalysts, highlighting a potential pathway for synthesizing related amino alcohols. The process involves passing N-ethyldiethanolamine over a catalyst bed at elevated temperatures.
Key findings from research on this analogous process include:
Catalyst Systems: Manganese oxide and alkali metal hydroxide-supported zirconium oxide have been identified as effective catalysts for this transformation.
Yield Improvement: The introduction of a small quantity of oxygen or air into the reaction stream can, in some cases, improve the yield of the desired monoalkylethanolamine product.
The table below summarizes the catalytic systems used in the disproportionation of a related amino alcohol, which could conceptually inform pathways for N-Ethyl-N-methyl-2-aminoethanol.
| Catalyst Component A | Catalyst Component B (Support) | Potential Additive | Application Example |
| Manganese Oxide | - | Oxygen / Air | Disproportionation of N-ethyldiethanolamine |
| Alkali Metal Hydroxide | Zirconium Oxide | Oxygen / Air | Disproportionation of N-ethyldiethanolamine |
The application of such a strategy to produce N-Ethyl-N-methyl-2-aminoethanol would require significant research to develop a selective catalytic system that could, for instance, facilitate a cross-disproportionation between N-methyldiethanolamine and N-ethyldiethanolamine or control the self-disproportionation of a suitable precursor to favor the desired mixed-substituent product.
Sustainability Considerations in Synthetic Pathways
The integration of green chemistry principles is paramount in the modern chemical industry to minimize environmental footprint. The synthesis of N-Ethyl-N-methyl-2-aminoethanol can be evaluated through several sustainability metrics, aiming for pathways that are safer, more efficient, and derived from renewable sources.
Catalytic Efficiency and Atom Economy: Modern synthetic methods prioritize the use of catalytic over stoichiometric reagents to reduce waste. Highly efficient catalytic processes, such as "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis, represent a sustainable strategy for forming C-N bonds. mdpi.com This methodology allows for the amination of alcohols with amines, producing only water as a byproduct, thereby maximizing atom economy. mdpi.com The direct reaction of N-ethylmethylamine with ethylene oxide also exhibits high atom economy, as all atoms from the reactants are incorporated into the final product.
Renewable Feedstocks: A key aspect of sustainability is the transition from petrochemical feedstocks to renewable, bio-based resources. For the synthesis of N-Ethyl-N-methyl-2-aminoethanol, this could involve:
Utilizing bio-ethanol as a precursor for the ethyl group.
Employing bio-ethylene oxide, derived from bio-ethanol, as the source of the ethanolamine backbone. Furthermore, cutting-edge research into enzymatic cascades offers the potential to convert biomass-derived diols directly into amino alcohols under mild, aqueous conditions, representing a significant advancement in green synthesis.
The following table outlines key green chemistry principles and their potential application in the synthesis of N-Ethyl-N-methyl-2-aminoethanol.
| Green Chemistry Principle | Application to N-Ethyl-N-methyl-2-aminoethanol Synthesis |
| Prevention of Waste | Designing syntheses with high yield and selectivity to minimize byproducts. |
| Atom Economy | Utilizing addition reactions (e.g., N-ethylmethylamine + ethylene oxide) where all reactant atoms are incorporated into the product. |
| Use of Catalysis | Employing catalytic methods like "Borrowing Hydrogen" to replace stoichiometric reagents and enable more efficient transformations. mdpi.com |
| Benign Solvents/Conditions | Using water or ethanol as reaction solvents; developing solvent-free reaction conditions. acs.org |
| Energy Efficiency | Developing catalysts that operate under ambient temperature and pressure to reduce energy inputs. |
| Renewable Feedstocks | Sourcing ethyl groups and the ethylene oxide backbone from bio-based materials like bio-ethanol. |
By focusing on these advanced approaches and sustainability principles, the production of Ethanol, 2-(ethylmethylamino)- can be aligned with the broader goals of a more efficient and environmentally responsible chemical industry.
Mechanistic Investigations and Chemical Reactivity of N Ethyl N Methyl 2 Aminoethanol
Nucleophilic Character and Basicity of the Amine Moiety in N-Ethyl-N-methyl-2-aminoethanol
The nitrogen atom in N-Ethyl-N-methyl-2-aminoethanol possesses a lone pair of electrons, rendering it both basic and nucleophilic. The presence of two different alkyl groups (ethyl and methyl) on the nitrogen atom influences its reactivity.
Protonation Equilibria and Solvent Effects on Amine Reactivity
The solvent plays a crucial role in the basicity of amines. In protic solvents like water or alcohols, the amine can participate in hydrogen bonding, which can stabilize the molecule and influence the availability of the lone pair for protonation. askfilo.com In aprotic solvents, the basicity of amines is generally higher due to the absence of these hydrogen bonding interactions. askfilo.com The equilibrium between the protonated and unprotonated forms of the amine is also affected by the polarity of the solvent. A change in solvent can alter the free energy of activation for reactions involving the amine, thereby affecting the reaction rate. asianpubs.org
Table 1: Factors Influencing the Basicity of N-Ethyl-N-methyl-2-aminoethanol
| Factor | Effect on Basicity | Explanation |
| Inductive Effect | Increase | The ethyl and methyl groups are electron-donating, increasing electron density on the nitrogen. fiveable.melibretexts.org |
| Steric Hindrance | Decrease (potentially) | The alkyl groups may sterically hinder the approach of a proton to the nitrogen atom. fiveable.me |
| Solvation | Varies | Protic solvents can stabilize the ammonium (B1175870) ion through hydrogen bonding, affecting the equilibrium. askfilo.com |
Mechanisms of Nucleophilic Additions and Substitutions
The lone pair of electrons on the nitrogen atom of N-Ethyl-N-methyl-2-aminoethanol allows it to act as a nucleophile, participating in both addition and substitution reactions.
Nucleophilic Addition:
In nucleophilic addition reactions, the amine attacks an electrophilic center, typically a carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comlibretexts.org This attack leads to the formation of a tetrahedral intermediate. libretexts.org The general mechanism involves the initial attack of the nucleophilic amine on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. youtube.comyoutube.com
For a tertiary amine like N-Ethyl-N-methyl-2-aminoethanol, the initial adduct would be a zwitterionic species. The outcome of the reaction would depend on the specific reactants and reaction conditions.
Nucleophilic Substitution:
N-Ethyl-N-methyl-2-aminoethanol can also act as a nucleophile in substitution reactions, for example, with alkyl halides. The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com This reaction leads to the formation of a quaternary ammonium salt. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. It is important to note that the alkylation of amines can be difficult to control, often leading to a mixture of products if the starting amine has available protons on the nitrogen. masterorganicchemistry.com However, with a tertiary amine like N-Ethyl-N-methyl-2-aminoethanol, the reaction with an alkyl halide will lead directly to the quaternary ammonium salt.
Transformations Involving the Hydroxyl Functionality of N-Ethyl-N-methyl-2-aminoethanol
The primary alcohol group in N-Ethyl-N-methyl-2-aminoethanol provides another site for chemical reactivity, allowing for esterification, etherification, oxidation, and reduction reactions.
Kinetics and Thermodynamics of Esterification Reactions
Esterification is the reaction between an alcohol and a carboxylic acid to form an ester and water. This reaction is typically acid-catalyzed and is reversible. ijarsct.co.in The kinetics of esterification are influenced by several factors, including temperature, the concentration of reactants, and the presence of a catalyst. ijarsct.co.in
Kinetic studies on the esterification of N,N-dialkylamino alcohols have shown that the reaction can be activated by intramolecular hydrogen bonding. researchgate.net For 2-amino alcohols, a seven-membered transition state has been postulated. researchgate.net The rate of esterification can be influenced by the structure of the amino alcohol.
Thermodynamically, esterification is often a slightly exothermic process. mdpi.com The enthalpy and entropy changes for the esterification of levulinic acid with 1-butene (B85601) at 298.15 K have been estimated to be -(32.9 ± 1.6) kJ/mol and -(70 ± 4) J/(mol·K), respectively. acs.org The equilibrium position of the reaction can be shifted towards the products by removing water as it is formed.
Table 2: Factors Affecting the Esterification of N-Ethyl-N-methyl-2-aminoethanol
| Factor | Effect on Reaction | Explanation |
| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. ijarsct.co.in |
| Catalyst (Acid) | Increases rate | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. ijarsct.co.in |
| Reactant Concentration | Shifts equilibrium | An excess of one reactant can drive the reaction towards the products. ijarsct.co.in |
| Water Removal | Shifts equilibrium | Removing a product shifts the equilibrium to the right, favoring ester formation. |
Etherification Mechanisms and Selectivity
Etherification involves the conversion of the alcohol group into an ether. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism. masterorganicchemistry.com
To perform a Williamson ether synthesis with N-Ethyl-N-methyl-2-aminoethanol, the hydroxyl group would first need to be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide would then act as a nucleophile and attack an alkyl halide.
Selectivity in the etherification of a bifunctional molecule like N-Ethyl-N-methyl-2-aminoethanol is a key consideration. Since the amine is also nucleophilic, there is a possibility of N-alkylation competing with O-alkylation. The choice of base and reaction conditions can influence the selectivity. Using a non-nucleophilic base to form the alkoxide can favor O-alkylation.
Oxidation and Reduction Pathways of the Alcohol Group
Oxidation:
The primary alcohol group of N-Ethyl-N-methyl-2-aminoethanol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. khanacademy.org The tertiary amine functionality can also be oxidized to an amine oxide. smolecule.com The selectivity of the oxidation reaction would depend on the choice of oxidant and the reaction conditions. For example, oxidation of tertiary amines with hydrogen peroxide or peracids typically yields the corresponding amine oxides. smolecule.com The oxidation of the alcohol group to an aldehyde can be achieved using milder oxidizing agents.
Reduction:
The term "reduction" of the alcohol group in N-Ethyl-N-methyl-2-aminoethanol is less common in typical organic transformations unless it is first converted to a different functional group. For instance, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate) and then be subjected to reduction with a hydride reagent to yield the corresponding alkane, effectively removing the hydroxyl group. However, direct reduction of the alcohol itself is not a standard transformation. It is more likely that the term "reduction" in the context of this molecule would refer to the reduction of other functional groups that might be introduced through reactions at the hydroxyl or amino centers.
Degradation Mechanisms of N-Ethyl-N-methyl-2-aminoethanol under Various Conditions
The degradation of N-Ethyl-N-methyl-2-aminoethanol can be anticipated to proceed through pathways influenced by temperature, the presence of oxygen, and water.
In the absence of oxygen, at elevated temperatures, alkanolamines can undergo thermal degradation. For tertiary amines like N-Ethyl-N-methyl-2-aminoethanol, the degradation can be initiated by the cleavage of C-N or C-C bonds. A plausible pathway could involve the elimination of the ethyl or methyl group from the nitrogen atom.
Another potential thermal degradation route for ethanolamines is intramolecular cyclization, which could lead to the formation of cyclic ethers or other heterocyclic compounds. However, the specific by-products from the thermal degradation of N-Ethyl-N-methyl-2-aminoethanol have not been detailed in available research.
To illustrate the types of by-products that could be expected, the table below lists degradation products identified from other structurally related amines.
| Precursor Amine | Identified Thermal Degradation By-products |
| Monoethanolamine (MEA) | Ammonia, N-(2-hydroxyethyl)imidazole, N,N'-bis(2-hydroxyethyl)piperazine |
| Diethanolamine (DEA) | Morpholine, Triethanolamine (B1662121) |
| N-Methyldiethanolamine (MDEA) | N,N-dimethylethanolamine, Diethanolamine |
This table is for illustrative purposes and the by-products are from different compounds.
The presence of oxygen can significantly accelerate the degradation of alkanolamines. The oxidative degradation of N-Ethyl-N-methyl-2-aminoethanol would likely be initiated by the formation of radical species. The tertiary amine functionality can be susceptible to oxidation, potentially leading to the formation of an amine oxide.
Further oxidation could lead to the cleavage of the ethyl or methyl groups, resulting in the formation of N-ethyl-2-aminoethanol or N-methyl-2-aminoethanol, respectively, along with corresponding aldehydes (formaldehyde and acetaldehyde). The ethanol (B145695) group can also be oxidized, potentially forming a carboxylic acid.
In aqueous systems, the presence of metal ions can catalyze oxidative degradation. The specific products would depend on the reaction conditions, including temperature, oxygen concentration, and the presence of catalysts.
The following table summarizes common oxidative degradation products observed for other alkanolamines, which may suggest potential pathways for N-Ethyl-N-methyl-2-aminoethanol.
| Precursor Amine | Identified Oxidative Degradation By-products |
| Monoethanolamine (MEA) | Ammonia, Formaldehyde, Glycine, Oxalic acid |
| N-Methyldiethanolamine (MDEA) | N-methylaminoethanol, Formaldehyde, Formic acid |
This table is for illustrative purposes and the by-products are from different compounds.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For a simple alkanolamine like N-Ethyl-N-methyl-2-aminoethanol, hydrolysis under typical conditions is not expected to be a primary degradation pathway. The C-N and C-O bonds are generally stable towards hydrolysis in the absence of catalysts or extreme pH conditions.
However, if the compound is part of a more complex formulation or is subjected to high temperatures and pressures in an aqueous environment, hydrolysis of substituent groups or degradation products could occur. Without specific experimental data, the hydrolytic stability of N-Ethyl-N-methyl-2-aminoethanol is presumed to be high under normal conditions.
Advanced Spectroscopic Characterization and Analytical Methods for N Ethyl N Methyl 2 Aminoethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quantitative analysis of organic molecules, including N-Ethyl-N-methyl-2-aminoethanol.
Due to a lack of publicly available, experimentally determined NMR data for "Ethanol, 2-(ethylmethylamino)-", the following tables present expected chemical shift ranges based on the analysis of closely related compounds such as 2-(Ethylamino)ethanol and 2-Methylaminoethanol. These values serve as a predictive guide for the spectral features of the target molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Ethyl-N-methyl-2-aminoethanol
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -OH | Broad singlet | Variable, dependent on concentration and solvent. | |
| -CH₂- (adjacent to OH) | Triplet | ~3.6 | |
| -CH₂- (adjacent to N) | Triplet | ~2.7 | |
| -N-CH₂- (ethyl group) | Quartet | ~2.6 | |
| -N-CH₃ | Singlet | ~2.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Ethyl-N-methyl-2-aminoethanol
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂- (adjacent to OH) | ~59-62 |
| -CH₂- (adjacent to N) | ~55-58 |
| -N-CH₂- (ethyl group) | ~48-51 |
| -N-CH₃ | ~40-43 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the conformational preferences of flexible molecules like N-Ethyl-N-methyl-2-aminoethanol. Techniques such as Correlation Spectroscopy (COSY) are used to identify spin-spin coupling between neighboring protons, thus confirming the connectivity of the ethyl and ethanol (B145695) fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. It detects through-space interactions between protons that are in close proximity, providing insights into the preferred three-dimensional arrangement of the molecule. For N-Ethyl-N-methyl-2-aminoethanol, NOESY could be used to determine the relative orientation of the ethyl and methyl groups and the conformation around the C-C and C-N bonds.
Quantitative NMR (qNMR) is an analytical method that allows for the determination of the concentration and purity of a substance. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a precise and accurate quantification can be achieved without the need for a calibration curve specific to the analyte. This makes qNMR a powerful tool for purity assessment of N-Ethyl-N-methyl-2-aminoethanol, as it is a primary analytical method.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of N-Ethyl-N-methyl-2-aminoethanol are expected to exhibit characteristic bands corresponding to its functional groups. The broad O-H stretching vibration is typically observed in the IR spectrum in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups are expected in the 2800-3000 cm⁻¹ region. The C-N stretching vibration should appear in the 1000-1200 cm⁻¹ range, and the C-O stretching vibration is anticipated around 1050 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for N-Ethyl-N-methyl-2-aminoethanol
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H stretch | 3200-3600 | IR |
| C-H stretch (alkyl) | 2800-3000 | IR, Raman |
| C-O stretch | ~1050 | IR, Raman |
The vibrational modes of N-Ethyl-N-methyl-2-aminoethanol are sensitive to its conformation. Rotational isomers (conformers) can give rise to distinct vibrational frequencies. A key factor in the conformational preference of amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom.
Studies on the related molecule, N-methyl-2-aminoethanol, have shown that the most stable conformers are those that allow for the formation of an intramolecular O-H···N hydrogen bond. This interaction significantly influences the geometry around the C-C, C-O, and C-N bonds. It is expected that N-Ethyl-N-methyl-2-aminoethanol will also adopt conformations that are stabilized by this intramolecular hydrogen bond.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different conformers. By comparing the calculated spectra with experimental IR and Raman data, it is possible to identify the conformers present in a sample and to study the factors that influence the conformational equilibrium. The analysis of low-frequency vibrational modes can be particularly informative for understanding the torsional motions of the molecule.
Mass Spectrometry Coupled with Chromatographic Separation
Mass spectrometry, when combined with chromatographic separation techniques, provides a powerful tool for the identification and quantification of N-Ethyl-N-methyl-2-aminoethanol and its related substances. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurities
Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds and is therefore well-suited for assessing the purity of N-Ethyl-N-methyl-2-aminoethanol. The technique separates compounds based on their boiling points and interactions with a stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For the analysis of amino alcohols like N-Ethyl-N-methyl-2-aminoethanol, which are polar and can exhibit peak tailing, a specially deactivated column, such as one with a bonded polyethylene (B3416737) glycol (WAX) or a specialized base-deactivated phase, is often employed to ensure symmetrical peak shapes. The analysis can identify impurities resulting from synthesis or degradation, such as residual starting materials (e.g., N-ethylmethylamine, ethylene (B1197577) oxide) or thermally induced degradation products.
The identification of impurities is achieved by comparing the obtained mass spectra with established libraries (e.g., NIST) and by interpreting the fragmentation patterns. For instance, the mass spectrum of the parent compound is expected to show a molecular ion peak and characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen and oxygen atoms.
Table 1: Potential Volatile Impurities in N-Ethyl-N-methyl-2-aminoethanol and GC-MS Detection
| Impurity | Potential Origin | Expected GC Behavior | Characteristic Mass Fragments (m/z) |
|---|---|---|---|
| N-ethylmethylamine | Unreacted starting material | Elutes earlier than the main compound | 59 (M+), 44, 30 |
| Methanol (B129727) | Solvent residue, degradation | Very early elution | 32 (M+), 31, 29 |
| Ethyl Acetate | Solvent residue | Early elution | 88 (M+), 70, 45, 43 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for By-product Analysis
For non-volatile or thermally labile by-products that may be present, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. This technique is particularly useful for identifying larger molecules, such as oligomers or products from side reactions, that cannot be readily analyzed by GC.
The separation can be achieved using various LC modes. Reversed-phase chromatography is common, but for highly polar compounds like amino alcohols and their by-products, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography (combining reversed-phase and ion-exchange) can provide better retention and separation.
Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in positive ion mode to produce protonated molecules [M+H]+. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural elucidation. In this technique, the [M+H]+ ion of an unknown by-product is selected, fragmented, and the resulting product ions are analyzed to piece together its structure. This approach is invaluable for identifying unexpected by-products formed during synthesis or storage.
Table 2: Potential By-products in N-Ethyl-N-methyl-2-aminoethanol and LC-MS Analysis
| Potential By-product | Formation Pathway | Rationale for LC-MS | Expected Ionization |
|---|---|---|---|
| Dimerized species | Reaction of two molecules | High molecular weight, non-volatile | ESI, positive mode [M+H]+ |
| Oxidized products (e.g., N-oxide) | Air oxidation | Increased polarity, potential instability | ESI, positive mode [M+H]+ |
| Products of reaction with CO2 | Carbamate formation | Ionic and non-volatile | ESI, positive or negative mode |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Solvent Effects
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For N-Ethyl-N-methyl-2-aminoethanol, which is a saturated aliphatic amino alcohol, there are no π-systems. Therefore, the observable electronic transitions are primarily of the n→σ* type. These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) into an anti-bonding sigma orbital (σ*). These transitions are typically high in energy and occur in the far-UV region, often below the 200 nm cutoff of common laboratory solvents.
The position of the absorption maximum (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the energy of the non-bonding orbitals. In polar protic solvents, such as water or ethanol, hydrogen bonding can occur between the solvent's hydrogen atoms and the lone pair electrons on the nitrogen and oxygen of N-Ethyl-N-methyl-2-aminoethanol. This hydrogen bonding stabilizes the ground state more than the excited state, thus increasing the energy gap for the n→σ* transition. This results in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). Conversely, in non-polar solvents like hexane, where hydrogen bonding is absent, the λmax would be at a longer wavelength.
Table 3: Predicted Solvent Effects on the n→σ Transition of N-Ethyl-N-methyl-2-aminoethanol*
| Solvent | Solvent Type | Expected Interaction | Predicted Shift in λmax |
|---|---|---|---|
| Hexane | Non-polar, aprotic | van der Waals forces only | Longest wavelength (reference) |
| Dichloromethane | Polar, aprotic | Dipole-dipole interactions | Slight hypsochromic shift |
| Ethanol | Polar, protic | Hydrogen bonding | Significant hypsochromic shift |
High-Resolution Spectroscopic Techniques for Gas-Phase Studies
To probe the intrinsic properties of the N-Ethyl-N-methyl-2-aminoethanol molecule, free from solvent interactions, high-resolution gas-phase spectroscopic techniques are employed. These methods provide precise information on electronic and vibrational structures.
Resonant Two-Photon Ionization Time of Flight Spectroscopy (R2PI-TOF)
Resonant Two-Photon Ionization Time of Flight (R2PI-TOF) spectroscopy is a highly sensitive and selective technique used to obtain electronic spectra of jet-cooled molecules in the gas phase. In this method, a tunable laser excites the molecule from its ground electronic state (S0) to a specific rovibronic level of an excited electronic state (S1). A second photon from the same or another laser then ionizes the molecule from this excited state. The resulting ions are detected by a time-of-flight mass spectrometer.
By scanning the wavelength of the excitation laser and monitoring the ion signal at the mass corresponding to N-Ethyl-N-methyl-2-aminoethanol, a detailed electronic spectrum can be recorded. The jet-cooling process simplifies the spectrum by reducing rotational and vibrational congestion, allowing for the precise determination of the S1 ← S0 electronic transition origin. This technique is particularly valuable for studying how subtle structural changes affect the electronic properties of molecules.
Infrared Ion-Dip Spectroscopy for Hydrated Cluster Analysis
Infrared Ion-Dip Spectroscopy is a powerful double-resonance technique used to measure the vibrational spectra of size-selected, gas-phase clusters. This method is exceptionally useful for understanding the specific intermolecular interactions between a molecule and solvent molecules, one at a time.
To study the hydration of N-Ethyl-N-methyl-2-aminoethanol, clusters of the molecule with a specific number of water molecules (e.g., [NEMAE]·(H2O)n) are formed in a supersonic expansion. These clusters are then ionized using the R2PI technique, with the laser tuned to an electronic transition of the specific cluster size.
A tunable infrared laser is introduced prior to the ionization laser. When the IR laser is resonant with a vibrational mode of the cluster (e.g., an O-H or N-H stretch), the cluster absorbs the IR photon and undergoes vibrational predissociation, causing a decrease or "dip" in the ion signal. By scanning the IR laser frequency, a vibrational spectrum of the size-selected cluster is recorded. This allows for a direct investigation of the hydrogen-bonding network, revealing, for example, whether the first water molecule binds to the hydroxyl group or the tertiary amine, and how the vibrational frequencies of the O-H and N-H groups shift upon hydration.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ethanol, 2-(ethylmethylamino)- |
| N-Ethyl-N-methyl-2-aminoethanol |
| N-ethylmethylamine |
| Ethylene oxide |
| Methanol |
| Ethyl Acetate |
| 1,1-Diethoxyethane (Acetal) |
| Water |
| Hexane |
Theoretical and Computational Investigations of N Ethyl N Methyl 2 Aminoethanol
Quantum Chemical Calculations for Molecular Architecture and Electronic Structure
Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model molecular geometry, electronic structure, and energy with high accuracy, providing a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the equilibrium geometry and electronic structure of molecules. researchgate.net This method involves optimizing the molecular structure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For N-Ethyl-N-methyl-2-aminoethanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to locate the lowest energy conformer. nih.gov
The process of geometry optimization systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. This exploration of the energy landscape can identify not only the global minimum (the most stable conformation) but also other local minima (less stable conformers) and the transition states that connect them. researchgate.net For a flexible molecule like N-Ethyl-N-methyl-2-aminoethanol, this analysis is crucial for understanding its dynamic behavior.
Table 1: Representative DFT Functionals and Basis Sets for Molecular Optimization This table is for illustrative purposes and lists common methods used for this type of analysis.
| Methodology | Description | Typical Application |
| DFT Functionals | ||
| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its balance of accuracy and computational cost. | Geometry optimization, vibrational frequencies, electronic properties. |
| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and noncovalent interactions. | Accurate energy calculations, conformational analysis involving weak interactions. |
| Basis Sets | ||
| 6-31G(d) | A Pople-style basis set of medium size that includes polarization functions on heavy (non-hydrogen) atoms. | Initial geometry optimizations, calculations on larger systems. |
| aug-cc-pVTZ | A correlation-consistent basis set that is augmented with diffuse functions, providing a more accurate description of anions and weak interactions. | High-accuracy energy calculations, studies of hydrogen bonding. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices
The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For N-Ethyl-N-methyl-2-aminoethanol, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, which are the most electron-rich centers. The LUMO would likely be distributed over the antibonding σ* orbitals of the C-N, C-O, and C-C bonds.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. researchgate.net These indices provide quantitative measures of different aspects of a molecule's reactivity.
Table 2: Key Chemical Reactivity Indices Derived from HOMO-LUMO Energies This table defines common reactivity indices calculated from conceptual DFT.
| Reactivity Index | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The "escaping tendency" of an electron from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the ability of a species to accept electrons. |
Conformational Analysis and Intramolecular Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com N-Ethyl-N-methyl-2-aminoethanol possesses several rotatable bonds (C-C, C-N, C-O), leading to a variety of possible conformers with different energies.
Spectroscopic Property Prediction from First Principles
Computational methods can predict various types of molecular spectra from fundamental principles. These theoretical spectra are invaluable for interpreting and assigning bands in experimental results, confirming molecular structures, and understanding the electronic and vibrational properties of the molecule.
Computational Simulation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a direct link between the computed molecular structure and the experimental spectrum. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using DFT. researchgate.net
The process involves first obtaining the optimized geometry of the most stable conformer(s). Then, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions has advanced to the point where they can reliably distinguish between different isomers or conformers. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Ethyl-N-methyl-2-aminoethanol Values are hypothetical and based on typical chemical shifts for similar functional groups. They serve to illustrate what a computational prediction would provide.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment |
| CH₃-CH₂-N | 1.1 | 12.5 | Methyl group of ethyl |
| CH₃-CH₂-N | 2.5 | 50.0 | Methylene group of ethyl |
| CH₃-N | 2.3 | 42.0 | Methyl group on nitrogen |
| N-CH₂-CH₂-OH | 2.6 | 58.0 | Methylene group adjacent to N |
| N-CH₂-CH₂-OH | 3.6 | 60.0 | Methylene group adjacent to O |
| OH | Variable (e.g., 3.5) | - | Hydroxyl proton |
Theoretical IR and UV-Vis Spectra for Experimental Band Assignment
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. This is done by computing the second derivatives of the energy with respect to the atomic positions for the optimized geometry. sapub.org The resulting frequencies correspond to the fundamental vibrational modes of the molecule, such as bond stretches, bends, and torsions. Comparing the calculated frequencies and intensities with an experimental IR spectrum helps in the definitive assignment of the observed absorption bands. docbrown.info
Table 4: Predicted Principal IR Vibrational Frequencies for N-Ethyl-N-methyl-2-aminoethanol Frequencies are illustrative, based on characteristic group frequencies.
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3200-3500 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1450-1470 | C-H bend (methylene and methyl) |
| 1050-1150 | C-O stretch (primary alcohol) |
| 1000-1250 | C-N stretch (tertiary amine) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). materialsciencejournal.org This method calculates the energies required to excite an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). For a saturated molecule like N-Ethyl-N-methyl-2-aminoethanol, the primary electronic transitions are of the n → σ* type, involving the excitation of a non-bonding electron from the nitrogen or oxygen lone pairs into an antibonding sigma orbital. These transitions typically occur at high energies, resulting in absorption in the far-UV region (below 200 nm). acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level over time.
For N-Ethyl-N-methyl-2-aminoethanol, MD simulations would offer insights into its conformational flexibility, the dynamics of its functional groups (hydroxyl, amino, and ethyl/methyl groups), and its interactions with its environment. Such simulations rely on a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.
The behavior of a molecule is significantly influenced by its solvent environment. Computational chemistry employs two primary models to simulate these solvation effects: explicit and implicit solvent models.
Explicit Solvent Modeling: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute, N-Ethyl-N-methyl-2-aminoethanol. This method provides a highly detailed picture of solute-solvent interactions, including the formation of specific hydrogen bonds. acs.orgacs.org MD simulations using explicit water models can reveal the structure of the hydration shell around the molecule, identifying how water molecules orient themselves around the hydroxyl and amino groups. acs.org
Implicit Solvent Modeling: This method, also known as a continuum model, represents the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. nih.gov This approach is computationally less expensive and is effective for capturing the general electrostatic effects of the solvent on the solute's conformation and energetics. For N-Ethyl-N-methyl-2-aminoethanol, an implicit model could be used to quickly assess how its conformational preferences might change in solvents of varying polarity. nih.gov
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a tertiary amine group (a hydrogen bond acceptor) in N-Ethyl-N-methyl-2-aminoethanol suggests its potential to form complex hydrogen bonding networks. mdpi.comdntb.gov.ua MD simulations can be used to characterize these networks, both between molecules of N-Ethyl-N-methyl-2-aminoethanol (leading to aggregation) and with solvent molecules.
In studies of similar amino alcohols, analysis of radial distribution functions (RDFs) from MD simulations helps to quantify the probability of finding another atom at a certain distance from a reference atom. acs.org This allows for the precise characterization of hydrogen bond lengths and coordination numbers. For N-Ethyl-N-methyl-2-aminoethanol, RDFs could be calculated for the hydrogen of the hydroxyl group and the oxygen and nitrogen atoms of neighboring molecules to understand the strength and prevalence of intermolecular hydrogen bonds.
Aggregation phenomena can also be investigated by simulating systems with multiple solute molecules. These simulations would reveal the preferred modes of association, whether it be through hydrogen bonding between the hydroxyl groups, dipole-dipole interactions, or other non-covalent forces. The table below illustrates the type of data that can be obtained from such simulations for a generic amino alcohol in an aqueous solution.
| Hydrogen Bond Type | Average Distance (Å) | Average Coordination Number |
|---|---|---|
| Alcohol O-H --- Water O | 1.85 | 2.1 |
| Alcohol O --- Water O-H | 1.92 | 1.5 |
| Amine N --- Water O-H | 2.10 | 0.8 |
This table is for illustrative purposes and does not represent actual data for Ethanol (B145695), 2-(ethylmethylamino)-.
Computational Studies on Reaction Mechanisms and Kinetics
Computational chemistry is a vital tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction rates. rsc.orgsmu.edu For N-Ethyl-N-methyl-2-aminoethanol, these methods can be applied to understand its reactivity in various chemical transformations.
Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to calculate the rate of a reaction. Computationally, this involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For a hypothetical reaction involving N-Ethyl-N-methyl-2-aminoethanol, such as its oxidation or its role as a ligand in a catalytic reaction, quantum mechanical methods like Density Functional Theory (DFT) would be used to optimize the geometries of the reactants, products, and the transition state. nih.govresearchgate.net Frequency calculations are then performed to confirm the nature of these stationary points and to obtain the zero-point vibrational energies for more accurate energy calculations.
By calculating the energies of all reactants, intermediates, transition states, and products, a complete thermodynamic profile of a reaction can be constructed. This profile provides valuable insights into the feasibility and mechanism of a reaction. The enthalpy of reaction (ΔH) indicates whether a reaction is exothermic or endothermic, while the Gibbs free energy of reaction (ΔG) determines its spontaneity.
The following table provides a hypothetical thermodynamic profile for a reaction involving an amino alcohol, illustrating the type of data generated from these computational studies.
| Species | Relative Electronic Energy (ΔE) | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |
|---|---|---|---|
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State 1 | +25.0 | +24.5 | +26.0 |
| Intermediate | -5.0 | -4.8 | -4.5 |
| Transition State 2 | +15.0 | +14.7 | +15.5 |
| Products | -10.0 | -10.2 | -9.5 |
This table is for illustrative purposes and does not represent actual data for Ethanol, 2-(ethylmethylamino)-.
Amino alcohols can act as ligands in catalytic systems or as catalysts themselves. organic-chemistry.orgrsc.org Computational modeling is instrumental in understanding the intricate steps of a catalytic cycle. For N-Ethyl-N-methyl-2-aminoethanol, if it were to participate in a catalytic process, each step of the proposed cycle—such as substrate binding, oxidative addition, migratory insertion, and reductive elimination—would be modeled.
These in silico studies can help to:
Identify the rate-determining step of the catalytic cycle.
Explain the observed stereoselectivity by comparing the energies of different diastereomeric transition states.
Predict how modifications to the ligand structure (in this case, N-Ethyl-N-methyl-2-aminoethanol) might improve catalytic activity or selectivity.
By mapping out the entire energy landscape of the catalytic cycle, researchers can gain a deeper understanding of the catalyst's function and design more efficient catalytic systems.
Advanced Applications and Functionalization Strategies of N Ethyl N Methyl 2 Aminoethanol in Chemical Engineering and Materials Science
Utilization as a Crucial Intermediate in Fine Chemical Synthesis
The dual functionality of N-Ethyl-N-methyl-2-aminoethanol makes it a valuable building block in the synthesis of more complex molecules, including novel heterocyclic compounds and polymers.
N-Ethyl-N-methyl-2-aminoethanol serves as a key precursor for the synthesis of various N,O-heterocyclic compounds. The presence of both a hydroxyl group and a tertiary amine within the same molecule allows for intramolecular cyclization reactions to form five-membered rings, such as oxazolidines and their derivatives.
For instance, in reactions analogous to those of other N-substituted ethanolamines, N-Ethyl-N-methyl-2-aminoethanol can react with aldehydes to form substituted oxazolidines. researchgate.netscirp.org This reaction typically proceeds through the formation of a hemiaminal intermediate, followed by cyclization. The specific reaction conditions, such as the nature of the aldehyde and the catalyst used, can influence the reaction rate and yield.
Furthermore, reaction with phosgene or its equivalents, such as diethyl carbonate, can lead to the formation of 2-oxazolidinones. wikipedia.orgnih.gov This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of N-substituted 2-oxazolidinones from the corresponding amino alcohols is a well-established synthetic route. nih.gov
A plausible reaction scheme for the synthesis of an oxazolidine derivative from N-Ethyl-N-methyl-2-aminoethanol is presented below:
| Reactant 1 | Reactant 2 | Product |
| N-Ethyl-N-methyl-2-aminoethanol | Aldehyde (R-CHO) | 3-Ethyl-3-methyl-2-R-oxazolidine |
| N-Ethyl-N-methyl-2-aminoethanol | Diethyl Carbonate | 3-Ethyl-3-methyl-2-oxazolidinone |
This table presents plausible reactions based on the known reactivity of similar amino alcohols.
In the field of polymer science, N-Ethyl-N-methyl-2-aminoethanol can be utilized as both a monomer and a chain extender, contributing to the synthesis of polymers with tailored properties. Its hydroxyl group can participate in polymerization reactions, such as the formation of polyurethanes.
When used as a chain extender, N-Ethyl-N-methyl-2-aminoethanol reacts with isocyanate prepolymers to introduce short, functional segments into the polymer backbone. researchgate.netmdpi.com This can significantly influence the final properties of the polyurethane, such as its hardness, elasticity, and thermal stability. The tertiary amine group can also impart specific functionalities to the polymer, such as catalytic activity or improved adhesion. The use of amino alcohols as chain extenders is a common strategy to modify the properties of polyurethanes. wikipedia.orggoogle.com
Moreover, the hydroxyl group of N-Ethyl-N-methyl-2-aminoethanol can be functionalized, for example, by esterification with acrylic acid or methacrylic acid, to produce novel monomers. These monomers can then be polymerized to create polymers with pendant N-ethyl-N-methylamino functional groups, which can be useful for applications such as gene delivery or as flocculants.
Role in Gas Absorption Technologies: Focus on Carbon Dioxide Capture
The presence of a tertiary amine makes N-Ethyl-N-methyl-2-aminoethanol a promising candidate for use in solvent systems for the capture of acidic gases, most notably carbon dioxide (CO₂).
As a tertiary amine, N-Ethyl-N-methyl-2-aminoethanol is expected to react with CO₂ primarily through the base-catalyzed hydration mechanism. tandfonline.com Unlike primary and secondary amines, which directly react with CO₂ to form carbamates, tertiary amines act as a base to catalyze the hydration of CO₂ to form bicarbonate and a protonated amine. This mechanism offers the advantage of a higher theoretical CO₂ loading capacity (up to 1 mole of CO₂ per mole of amine) compared to primary and secondary amines (0.5 mole of CO₂ per mole of amine).
The kinetics of this reaction are influenced by factors such as temperature, amine concentration, and the presence of other components in the solvent system. aidic.it
N-Ethyl-N-methyl-2-aminoethanol can be used as a component in mixed-amine solvent systems to optimize CO₂ absorption performance. Blending it with primary or secondary amines can offer a balance between the high reaction rates of the latter and the high loading capacity of the former. researchgate.netresearchgate.net The hydroxyl group in N-Ethyl-N-methyl-2-aminoethanol can also contribute to the physical absorption of CO₂ and can influence the viscosity and density of the solvent.
The performance of an amine-based solvent for CO₂ capture is typically evaluated based on several parameters, including absorption capacity, absorption rate, and regeneration energy. The table below compares the expected performance characteristics of N-Ethyl-N-methyl-2-aminoethanol with a common primary amine, monoethanolamine (MEA).
| Amine | Theoretical CO₂ Loading (mol CO₂/mol amine) | Reaction Rate with CO₂ | Regeneration Energy |
| Monoethanolamine (MEA) | 0.5 | Fast | High |
| N-Ethyl-N-methyl-2-aminoethanol (Tertiary Amine) | 1.0 | Moderate | Lower |
This table provides a qualitative comparison based on the general properties of primary and tertiary amines.
Catalytic Activity of N-Ethyl-N-methyl-2-aminoethanol and its Derivatives
The tertiary amine functionality in N-Ethyl-N-methyl-2-aminoethanol and its derivatives imparts catalytic activity in various chemical reactions, particularly in the synthesis of polyurethanes.
Tertiary amines are widely used as catalysts in the production of polyurethane foams, where they promote both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). whamine.compoliuretanos.com.br The catalytic activity is attributed to the ability of the lone pair of electrons on the nitrogen atom to activate the isocyanate group.
N-Ethyl-N-methyl-2-aminoethanol, being an alcohol-containing tertiary amine, can act as a reactive catalyst. nih.gov The hydroxyl group can react with isocyanate groups, incorporating the catalyst molecule into the polymer backbone. This reduces the volatility of the catalyst and minimizes its migration from the final product, which is particularly important in applications where low emissions are required.
The catalytic performance of N-Ethyl-N-methyl-2-aminoethanol can be compared to other commonly used tertiary amine catalysts in polyurethane production, as shown in the table below.
| Catalyst | Type | Key Features |
| Triethylenediamine (TEDA) | Cyclic diamine | Strong gelling catalyst |
| N,N-Dimethylethanolamine (DMEA) | Alkanolamine | Blowing and gelling catalyst |
| N-Ethylmorpholine | Cyclic amine | Gelling catalyst |
| N-Ethyl-N-methyl-2-aminoethanol | Alkanolamine | Expected to be a reactive blowing and gelling catalyst |
This table provides a comparative overview of different tertiary amine catalysts.
Organocatalysis in Stereoselective and General Organic Reactions
While specific research detailing the use of Ethanol (B145695), 2-(ethylmethylamino)- as a primary organocatalyst in stereoselective reactions is not extensively documented, the broader class of amino alcohols is well-established in this field. Organocatalysis leverages small organic molecules to accelerate chemical reactions, offering a greener and often more economical alternative to metal-based catalysts.
The catalytic activity of amino alcohols typically stems from the cooperative action of the amine and hydroxyl groups. The amine can act as a Lewis base or form hydrogen bonds, while the hydroxyl group can also participate in hydrogen bonding, activating substrates and controlling the stereochemical environment of the reaction.
Based on the principles of organocatalysis, Ethanol, 2-(ethylmethylamino)- could potentially be employed in various transformations. For instance, chiral derivatives of this amino alcohol could be synthesized and evaluated in reactions such as:
Aldol and Mannich Reactions: By providing a chiral scaffold, it could facilitate the enantioselective formation of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the synthesis of complex organic molecules and pharmaceuticals.
Michael Additions: The basic nature of the tertiary amine could catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Asymmetric Reductions: As a chiral ligand or additive, it could influence the stereochemical outcome of the reduction of ketones and imines.
Further research into the synthesis of chiral variants of Ethanol, 2-(ethylmethylamino)- and their application in these and other stereoselective transformations would be a valuable endeavor in the field of organocatalysis.
Ligand Design in Metal-Catalyzed Transformations and Coordination Complexes
The molecular architecture of Ethanol, 2-(ethylmethylamino)- makes it an excellent candidate for a bidentate ligand in coordination chemistry. The presence of both a nitrogen atom (from the tertiary amine) and an oxygen atom (from the hydroxyl group) allows it to chelate to a metal center, forming a stable five-membered ring. This chelation effect can enhance the stability and catalytic activity of the resulting metal complex.
Structurally similar amino alcohols have been shown to form stable complexes with a variety of transition metals, and these complexes have been investigated for their catalytic properties in a range of organic transformations. For example, a related compound, 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol, has been used in the preparation of iron clusters. poliuretanos.com.br
The design of ligands based on Ethanol, 2-(ethylmethylamino)- could lead to the development of novel catalysts for reactions such as:
Asymmetric Hydrogenation: Chiral complexes could be used for the enantioselective reduction of prochiral olefins and ketones.
Cross-Coupling Reactions: Metal complexes featuring this ligand could catalyze the formation of carbon-carbon and carbon-heteroatom bonds.
Polymerization Reactions: The electronic and steric properties of the ligand can be tuned to control the activity and selectivity of metal-catalyzed polymerization processes.
The performance of the metal catalyst can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms of the Ethanol, 2-(ethylmethylamino)- ligand, thereby altering the steric and electronic environment around the metal center.
Catalyst in Polymerization Processes (e.g., Polyurethanes, Epoxy Resins)
Amino alcohols are widely used as catalysts in the production of polymers like polyurethanes and epoxy resins. nbinno.com While specific data for Ethanol, 2-(ethylmethylamino)- is limited, its structural similarity to other well-known amine catalysts, such as N,N-dimethylethanolamine (DMEA), suggests it would be effective in these applications. whamine.com
Polyurethanes:
In polyurethane foam production, tertiary amine catalysts play a crucial role in balancing the two main reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). whamine.com The catalytic activity is influenced by the basicity and steric hindrance of the amine. researchgate.net Ethanol, 2-(ethylmethylamino)- can be expected to function as a reactive catalyst, where the hydroxyl group reacts with an isocyanate group, incorporating the molecule into the polymer backbone. This reduces the amount of volatile organic compounds (VOCs) in the final product.
| Catalyst Type | Example | Key Function | Potential Role of Ethanol, 2-(ethylmethylamino)- |
| Gelling Catalyst | Triethylenediamine (TEDA) | Promotes the polyol-isocyanate reaction | Can contribute to the gelling reaction. |
| Blowing Catalyst | Bis(2-dimethylaminoethyl)ether | Promotes the water-isocyanate reaction | May have some blowing activity. |
| Reactive Catalyst | N,N-Dimethylethanolamine (DMEA) | Incorporated into the polymer backbone | High potential as a reactive catalyst to reduce VOCs. |
Epoxy Resins:
Tertiary amines can also act as curing agents or accelerators for epoxy resins. nbinno.com They can function in two ways: as anionic initiators for the homopolymerization of the epoxy resin or as catalysts for the reaction between the epoxy resin and other curing agents like primary or secondary amines. The hydroxyl group in Ethanol, 2-(ethylmethylamino)- can also participate in the curing process, potentially accelerating the ring-opening of the epoxide. Its use could be particularly beneficial in applications requiring curing at lower temperatures. nbinno.com
Exploration of Surface Active Properties: Surfactants and Emulsifiers
Amino alcohols can be readily converted into surface-active agents, or surfactants, through reactions with fatty acids or fatty acid derivatives. wikipedia.org The reaction between the hydroxyl group of Ethanol, 2-(ethylmethylamino)- and a fatty acid would result in the formation of an ester, while reaction with the amine group could form an amide, though the former is more common for creating surfactants from alkanolamines. These resulting molecules possess both a hydrophilic (water-loving) head group (the amino alcohol moiety) and a hydrophobic (water-fearing) tail (the fatty acid chain), which is the characteristic structure of a surfactant.
The tertiary amine group in Ethanol, 2-(ethylmethylamino)- can be quaternized to create a cationic surfactant, which often exhibit excellent emulsifying and dispersing properties, as well as antimicrobial activity.
Structure-Property Relationships in Amphiphilic Architectures
The performance of a surfactant derived from Ethanol, 2-(ethylmethylamino)- would be highly dependent on its molecular structure. Key relationships include:
Hydrophobic Chain Length: The length of the fatty acid tail influences the surfactant's solubility and its surface activity. Longer chains generally lead to lower critical micelle concentration (CMC) and greater surface tension reduction, but also lower water solubility.
Head Group Structure: The nature of the hydrophilic head group is critical. The presence of the tertiary amine in Ethanol, 2-(ethylmethylamino)- can impart a pH-responsive character to the surfactant. At low pH, the amine will be protonated, increasing the hydrophilicity and potentially altering the aggregation behavior.
Counterion: For cationic surfactants formed by quaternization, the type of counterion can affect the surfactant's properties, such as its solubility in different solvents.
| Structural Feature | Effect on Surfactant Property |
| Increasing hydrophobic chain length | Decreases CMC, decreases water solubility |
| Quaternization of the amine | Creates a cationic surfactant, increases hydrophilicity |
| pH | Can protonate the amine, altering charge and solubility |
Development of Novel Surface Modifiers and Dispersants
The surfactant properties of Ethanol, 2-(ethylmethylamino)- derivatives make them promising candidates for use as surface modifiers and dispersants in a variety of applications.
Coatings and Paints: As dispersants, these molecules can adsorb onto the surface of pigment particles, preventing them from aggregating and ensuring a uniform dispersion in the paint formulation. wikipedia.org This leads to improved color strength, gloss, and stability. The structure of the dispersant can be tailored to have strong affinity for specific pigment surfaces.
Emulsion Polymerization: Surfactants are essential for stabilizing the monomer droplets and the growing polymer particles during emulsion polymerization. The choice of surfactant can influence the particle size and stability of the resulting latex.
Personal Care Products: Cationic surfactants derived from Ethanol, 2-(ethylmethylamino)- could be used in hair conditioners and other personal care formulations due to their ability to adsorb onto negatively charged surfaces like hair, providing a conditioning effect. wikipedia.org
Industrial Cleaning: The ability to form stable emulsions of oil and water makes these surfactants effective components in industrial cleaning formulations for the removal of greasy and oily soils. dow.com
Further research and development in the functionalization of Ethanol, 2-(ethylmethylamino)- will undoubtedly lead to the discovery of new and improved materials for these and other advanced applications.
Environmental Fate and Engineered Degradation Pathways of N Ethyl N Methyl 2 Aminoethanol
Transformation Pathways in Aquatic and Terrestrial Engineered Systems
The environmental transformation of Ethanol (B145695), 2-(ethylmethylamino)- is influenced by a combination of abiotic and biotic processes. In engineered systems such as wastewater treatment plants and contaminated soils, its structure suggests susceptibility to degradation pathways common to other N-alkylated ethanolamines.
Direct studies identifying the specific environmental transformation products of Ethanol, 2-(ethylmethylamino)- are not extensively available in peer-reviewed literature. However, based on the degradation of structurally similar amines like monoethanolamine (MEA) and N-methylethanolamine, several potential transformation products can be anticipated. wikipedia.orgnih.govbohrium.com The degradation is likely to proceed through pathways involving oxidation and microbial metabolism.
Potential transformation pathways may include:
Oxidative dealkylation: The ethyl and methyl groups attached to the nitrogen atom can be susceptible to oxidative removal, leading to the formation of N-ethylaminoethanol or N-methylaminoethanol. Further oxidation could lead to the formation of ethanolamine.
Oxidation of the alcohol group: The primary alcohol group can be oxidized to form the corresponding aldehyde, 2-(ethylmethylamino)acetaldehyde, which can be further oxidized to 2-(ethylmethylamino)acetic acid.
N-Oxidation: The tertiary amine group can be oxidized to form an N-oxide, Ethanol, 2-(ethylmethylamino)-N-oxide.
Biodegradation: Microorganisms in aquatic and terrestrial systems can utilize the compound as a carbon and nitrogen source. This can lead to the cleavage of the C-N and C-C bonds, ultimately resulting in the formation of smaller organic molecules, ammonia, and carbon dioxide. In soil, MEA has been shown to biodegrade to ammonium (B1175870) and acetaldehyde. bohrium.com
Table 1: Postulated Environmental Transformation Products of Ethanol, 2-(ethylmethylamino)-
| Transformation Pathway | Potential Transformation Product |
|---|---|
| Oxidative De-ethylation | N-methyl-2-aminoethanol |
| Oxidative De-methylation | N-ethyl-2-aminoethanol |
| Alcohol Oxidation | 2-(ethylmethylamino)acetaldehyde |
| Aldehyde Oxidation | 2-(ethylmethylamino)acetic acid |
| N-Oxidation | This compoundN-oxide |
This table is based on inferred pathways from structurally similar compounds.
Quantitative data on the degradation kinetics of Ethanol, 2-(ethylmethylamino)- in various environmental compartments are scarce. However, studies on similar alkanolamines provide insights into the likely rates of these processes. The reaction kinetics of 2-((2-aminoethyl) amino) ethanol (AEEA) with CO2 have been studied, indicating that the reaction rate in aqueous systems is faster than in methanol (B129727) or ethanol. researchgate.net While not a direct measure of environmental degradation, this highlights the reactivity of such amines.
Abiotic Degradation: Abiotic processes such as hydrolysis are expected to be slow for this compound under typical environmental pH and temperature conditions. Photodegradation may occur in the presence of photosensitizers in sunlit surface waters, but its significance is likely to be limited compared to biotic processes.
Biotic Degradation: Biodegradation is expected to be the primary degradation pathway in both aquatic and terrestrial systems. The rate of biodegradation will depend on various factors including the microbial population, temperature, pH, oxygen availability, and the concentration of the compound. Alkanolamines are generally considered to be biodegradable. infinitalab.com
Table 2: Estimated Degradation Half-lives of Alkanolamines in Environmental Systems (Representative Data)
| Compound | System | Half-life | Reference |
|---|---|---|---|
| Monoethanolamine | Aerobic Soil | ~10-20 days | bohrium.com |
This table presents representative data for similar compounds to infer the potential degradation behavior of Ethanol, 2-(ethylmethylamino)-.
Analytical Method Development for Environmental Monitoring of N-Ethyl-N-methyl-2-aminoethanol
Reliable analytical methods are crucial for monitoring the presence and concentration of Ethanol, 2-(ethylmethylamino)- in environmental matrices. Given its chemical structure (a tertiary amino alcohol), several analytical techniques can be adapted for its detection.
Commonly used methods for the analysis of ethanolamines in water and other environmental samples include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization of the polar amine and alcohol groups is often necessary to improve chromatographic performance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization. infinitalab.comlcms.cz It offers high sensitivity and selectivity. ASTM D7599, for instance, uses liquid chromatography and single reaction monitoring mass spectrometry for the determination of various ethanolamines in water. infinitalab.com
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC can be used for the separation of ethanolamines. osha.gov Derivatization may be required to introduce a chromophore or fluorophore for sensitive detection.
Table 3: Analytical Techniques for the Determination of Ethanolamines
| Technique | Sample Matrix | Typical Detection Limits | Key Considerations |
|---|---|---|---|
| GC-MS | Water, Soil | ng/L - µg/L | Derivatization often required |
| LC-MS/MS | Water | ng/L | High sensitivity and selectivity |
This table summarizes general analytical approaches applicable to N-alkylated ethanolamines.
Sample preparation is a critical step and may involve techniques such as solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the sample matrix. eurofins.com
Strategies for Minimizing Environmental Release and Enhancing Degradation in Industrial Contexts
Minimizing the environmental release of Ethanol, 2-(ethylmethylamino)- from industrial facilities is essential for environmental protection. Strategies can be broadly categorized into process optimization, emission control, and wastewater treatment.
Process Optimization:
Solvent Management: In applications where it is used as a solvent or absorbent, optimizing process conditions (e.g., temperature, pressure) can reduce evaporative losses.
Leak Detection and Repair (LDAR): Implementing a robust LDAR program can significantly reduce fugitive emissions from equipment such as pumps, valves, and connectors.
Emission Control Technologies:
Scrubbers: Wet scrubbers, particularly acid scrubbers, can be effective in capturing amine vapors from gas streams. joaairsolutions.com
Water Wash Systems: Water wash sections at the top of absorption columns are a common method to reduce amine emissions. bibliotekanauki.plsepa.org.uk
Ventilation and Containment: Proper ventilation and secondary containment systems can help manage accidental releases and prevent them from reaching the environment. joaairsolutions.com
Wastewater Treatment:
Biological Treatment: Industrial wastewater containing Ethanol, 2-(ethylmethylamino)- can be treated using conventional biological wastewater treatment processes such as activated sludge, where microorganisms degrade the compound.
Advanced Oxidation Processes (AOPs): For recalcitrant streams, AOPs like ozonation or Fenton oxidation can be employed to break down the molecule.
Source Reduction: Implementing measures to reduce the volume and concentration of the compound in wastewater streams at the source is a key strategy.
Table 4: Strategies for Environmental Release Reduction
| Strategy | Description | Applicability |
|---|---|---|
| Process Optimization | Modifying operational parameters to reduce losses. | Industrial processes using the compound. |
| Acid Gas Scrubbing | Using acidic solutions to capture amine vapors. | Air emission control. |
| Water Wash Systems | Condensing and absorbing amine vapors in water. | Air emission control. |
| Biological Wastewater Treatment | Utilizing microorganisms to degrade the compound. | Industrial wastewater treatment. |
Table of Compound Names
| Common Name/Acronym | Chemical Name |
| Ethanol, 2-(ethylmethylamino)- | 2-(Ethylmethylamino)ethanol |
| MEA | Monoethanolamine |
| AEEA | 2-((2-aminoethyl) amino) ethanol |
| N-ethylaminoethanol | 2-(Ethylamino)ethanol |
| N-methylaminoethanol | 2-(Methylamino)ethanol |
| This compoundN-oxide | 2-(Ethylmethylamino)ethanol N-oxide |
Prospective Research Avenues and Unexplored Frontiers for N Ethyl N Methyl 2 Aminoethanol Research
Innovation in Green Synthetic Methodologies
Traditional synthetic routes to tertiary amines and amino alcohols often involve reagents and conditions that are now considered less than ideal from an environmental and efficiency standpoint. rsc.org Future research into the synthesis of N-Ethyl-N-methyl-2-aminoethanol should prioritize the development of "green" methodologies, focusing on maximizing efficiency and minimizing environmental impact.
Conventional synthesis of N,N-dialkylethanolamines typically involves the reaction of a dialkylamine with ethylene (B1197577) oxide. google.com While effective, this method uses a highly reactive and hazardous starting material. Alternative approaches could involve the N-alkylation of N-methylethanolamine. Exploring greener alkylating agents and catalyst systems would be a key research focus. For instance, "hydrogen borrowing" or "hydrogen autotransfer" catalysis presents a highly atom-economical method for N-alkylation using alcohols as alkylating agents, with water as the only byproduct. nih.gov Investigating the feasibility of reacting N-methylethanolamine with ethanol (B145695) using a suitable transition-metal catalyst could provide a sustainable route to N-Ethyl-N-methyl-2-aminoethanol.
Another promising avenue is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases, have been utilized for the synthesis of chiral amino alcohols. frontiersin.org Research could explore the development of enzymes capable of the reductive amination of a suitable hydroxy-ketone precursor, followed by N-ethylation, or enzymes that can directly catalyze the ethylation of N-methylethanolamine.
The evaluation of these new synthetic routes should be rigorously assessed using green chemistry metrics. researchgate.netnih.gov Parameters such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative framework for comparing the sustainability of different synthetic pathways. rsc.orgwhiterose.ac.uk
Table 1: Comparison of Potential Synthetic Routes to N-Ethyl-N-methyl-2-aminoethanol
| Synthetic Route | Potential Advantages | Research Challenges |
|---|---|---|
| Ethoxylation of N-ethylmethylamine | High yield, established industrial method | Use of hazardous ethylene oxide |
| N-alkylation of N-methylethanolamine | Avoids ethylene oxide | Requires efficient and selective alkylating agents and catalysts |
| Hydrogen Borrowing Catalysis | High atom economy, water as byproduct | Catalyst development and optimization |
Advanced Mechanistic Probing using In Situ and Operando Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes. The application of in situ and operando spectroscopic techniques offers the potential to observe the synthesis of N-Ethyl-N-methyl-2-aminoethanol in real-time, providing invaluable mechanistic insights. wikipedia.org
Operando spectroscopy involves the characterization of a catalytic material or reaction mixture while the reaction is in progress and simultaneously measuring its catalytic performance. wikipedia.orgnih.govst-andrews.ac.uk For instance, if a heterogeneous catalyst is developed for the synthesis of N-Ethyl-N-methyl-2-aminoethanol via hydrogen borrowing, operando Infrared (IR) spectroscopy could be used to identify surface-adsorbed intermediates and the active state of the catalyst. nih.govornl.gov This would allow researchers to understand the kinetics of each step, from the initial dehydrogenation of the alcohol to the final release of the product from the catalyst surface.
Similarly, in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could be employed to monitor the concentration of reactants, intermediates, and products in the liquid phase during the reaction. mdpi.com This technique is powerful for studying the kinetics of homogeneous catalytic reactions or for tracking the progress of traditional synthetic methods.
These advanced analytical techniques would enable the construction of detailed kinetic models and provide a rational basis for optimizing reaction conditions, such as temperature, pressure, and catalyst composition, to maximize yield and selectivity towards N-Ethyl-N-methyl-2-aminoethanol.
Discovery of Novel Applications in Emerging Chemical Technologies
While the specific applications of N-Ethyl-N-methyl-2-aminoethanol are not well-documented, the broader class of tertiary amino alcohols finds use in a variety of fields. manavchem.comalfa-chemistry.com Future research should aim to identify and develop novel applications for this specific molecule in emerging technologies.
One significant area of interest is carbon capture . Tertiary amines are known to react with CO2 to form bicarbonate ions, a process that is often reversible with temperature changes. st-andrews.ac.uk This makes them potential solvents for post-combustion CO2 capture. Research into N-Ethyl-N-methyl-2-aminoethanol for this purpose would involve measuring its CO2 absorption capacity, rate of absorption, and the energy required for regeneration. Its physical properties, such as viscosity and vapor pressure, would also be critical in determining its suitability.
Another potential application is as a catalyst , particularly in polyurethane chemistry. Tertiary amines are widely used as catalysts to control the blowing and polymerization reactions in the formation of polyurethane foams. nist.govchemicalbook.com The specific structure of N-Ethyl-N-methyl-2-aminoethanol, with its combination of a hydroxyl group and a tertiary amine, could offer unique catalytic activity or influence the final properties of the polymer.
Furthermore, the molecule could serve as a versatile building block in organic synthesis . The hydroxyl group can be functionalized, and the tertiary amine can act as a directing group or a ligand for metal catalysts. Its potential as a precursor for pharmaceuticals, agrochemicals, or functional materials like biodegradable poly(ester amide) elastomers remains an unexplored frontier. nih.govwikipedia.org
Integrated Experimental and Computational Frameworks for Holistic Understanding
A truly comprehensive understanding of a chemical compound is best achieved through a synergistic approach that combines experimental investigation with computational modeling. researchgate.net For N-Ethyl-N-methyl-2-aminoethanol, such an integrated framework could rapidly accelerate its study and unlock its technological potential.
Computational chemistry methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict a wide range of properties before they are measured experimentally. mdpi.commdpi.com These include:
Molecular Properties: Bond lengths, bond angles, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts.
Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and heat capacity. chemeo.com
Reaction Mechanisms: The energies of transition states and intermediates for potential synthetic routes can be calculated to predict the most likely reaction pathways.
Solvent Effects: Simulations can model how the molecule interacts with different solvents, which is crucial for understanding its behavior in applications like CO2 capture.
These computational predictions can then guide experimental work. For example, if DFT calculations suggest that a particular catalytic cycle for the synthesis of N-Ethyl-N-methyl-2-aminoethanol has a low activation energy, this would provide a strong rationale for attempting that synthesis in the laboratory.
Conversely, experimental data can be used to validate and refine computational models. researchgate.net For example, experimentally determined physical properties can be used to benchmark the accuracy of the force fields used in MD simulations. Discrepancies between predicted and experimental results can lead to new insights and a more sophisticated understanding of the molecule's behavior. This iterative process of prediction and validation is a powerful paradigm for modern chemical research.
Table 2: Physicochemical Properties of N-Ethyl-N-methyl-2-aminoethanol and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| Ethanol, 2-(ethylmethylamino)- | 2893-43-8 | C5H13NO | 103.16 | Not available | Not available |
| N-Methylethanolamine | 109-83-1 | C3H9NO | 75.11 | 159 | 0.935 (at 25 °C) |
| 2-(Ethylamino)ethanol | 110-73-6 | C4H11NO | 89.14 | 169-170 | 0.914 (at 25 °C) |
Data for related compounds are provided for comparison due to the lack of available experimental data for Ethanol, 2-(ethylmethylamino)-. chemicalbook.comnih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
